molecular formula C9H17NO2 B8377893 5-(3-Methylbutoxy) pyrrolidin-2-one

5-(3-Methylbutoxy) pyrrolidin-2-one

Cat. No. B8377893
M. Wt: 171.24 g/mol
InChI Key: KLVVETOTMMTDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04948804

Procedure details

5.5 g of 5-ethoxy-pyrrolidin-2-one, 30 cm3 of 3-methyl-butanol and 2.75 g of Amberlite-15 resin are agitated for 5 hours at ambient temperature. After leaving in the refrigerator for 18 hours, there is obtained, after filtering, 4.1 g of the expected product. m.p. 73°-75° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)[CH3:2].[CH3:10][CH:11](C)[CH2:12]CO>>[CH3:10][CH:11]([CH3:12])[CH2:2][CH2:1][O:3][CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)OC1CCC(N1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
CC(CCO)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving in the refrigerator for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
there is obtained
FILTRATION
Type
FILTRATION
Details
after filtering

Outcomes

Product
Name
Type
Smiles
CC(CCOC1CCC(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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